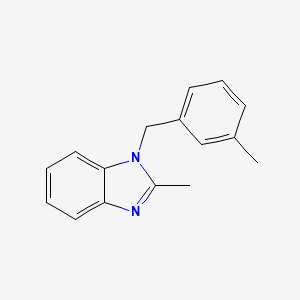
5-(1,3-benzodioxol-5-yl)-3-(4-bromophenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1,3-benzodioxol-5-yl)-3-(4-bromophenyl)-1,2,4-oxadiazole is a chemical compound that has been studied extensively in scientific research. It is commonly referred to as BDOB and has been found to have potential applications in various fields, including medicine and materials science. In
作用機序
The mechanism of action of BDOB is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways in cells. It has been shown to inhibit the activity of protein kinase C and phosphatidylinositol 3-kinase, which are involved in cell proliferation and survival. BDOB has also been found to activate the p38 mitogen-activated protein kinase pathway, which plays a role in apoptosis.
Biochemical and Physiological Effects:
BDOB has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that BDOB inhibits the growth of cancer cells and induces apoptosis. It has also been found to have anti-inflammatory effects and to protect neurons from damage. In vivo studies have shown that BDOB has anti-tumor activity and can inhibit the growth of tumors in mice.
実験室実験の利点と制限
One advantage of using BDOB in lab experiments is that it is relatively easy to synthesize and purify. It also has a high degree of stability, which makes it suitable for long-term storage. However, one limitation of using BDOB is that it is not very water-soluble, which can make it difficult to use in certain experiments. It also has a relatively short half-life, which means that it may need to be administered frequently in certain applications.
将来の方向性
There are many potential future directions for research on BDOB. One area of interest is the development of new anti-cancer therapies based on BDOB. Researchers are also interested in exploring the potential use of BDOB in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. In the field of materials science, researchers are interested in exploring the use of BDOB in the development of new materials for energy storage and conversion. Overall, there is a great deal of potential for further research on BDOB and its applications in various fields.
合成法
The synthesis of BDOB involves the reaction of 4-bromobenzonitrile with 2,3-dihydroxybenzaldehyde in the presence of a base. The resulting intermediate is then reacted with thionyl chloride and hydrazine hydrate to yield BDOB. The synthesis process is relatively simple and has been optimized for large-scale production.
科学的研究の応用
BDOB has been studied extensively in scientific research due to its potential applications in various fields. In the field of medicine, BDOB has been found to have anti-cancer properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis. BDOB has also been studied for its potential use as an anti-inflammatory agent and for its neuroprotective properties.
In the field of materials science, BDOB has been found to have potential applications as a fluorescent probe and as a component in organic electronic devices. It has also been studied for its potential use in the development of new materials for energy storage and conversion.
特性
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-3-(4-bromophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrN2O3/c16-11-4-1-9(2-5-11)14-17-15(21-18-14)10-3-6-12-13(7-10)20-8-19-12/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNPVOAMBLSFBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC(=NO3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,3-Benzodioxol-5-yl)-3-(4-bromophenyl)-1,2,4-oxadiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(3-chloro-4-methylphenyl)-5-[(4-methyl-1-piperazinyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5718338.png)
![3,4-dimethoxy-N'-[(2-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5718349.png)

![2-[5-(4-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5718354.png)
![2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]acetohydrazide](/img/structure/B5718361.png)


![4-chloro-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}benzohydrazide](/img/structure/B5718381.png)
![N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5718385.png)


![ethyl 4-[(2-biphenylylcarbonyl)amino]benzoate](/img/structure/B5718406.png)
